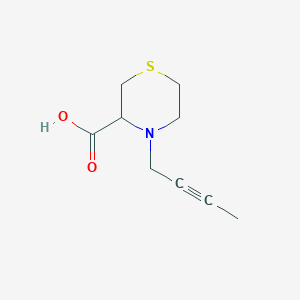
4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with but-2-yne-1-ol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, where nucleophiles such as halides or amines replace existing substituents.
Addition: The alkyne group in the compound can undergo addition reactions with reagents like hydrogen halides or boron reagents, forming various addition products.
科学的研究の応用
4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiomorpholine ring and the alkyne group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar compounds to 4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid include:
4-(But-3-yn-1-yl)-2-(propan-2-yl)thiomorpholine: This compound has a similar thiomorpholine ring but with different substituents, leading to variations in reactivity and applications.
4-(But-3-yn-2-yl)thiomorpholine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and binding characteristics, making it valuable for targeted research applications.
特性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC名 |
4-but-2-ynylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2S/c1-2-3-4-10-5-6-13-7-8(10)9(11)12/h8H,4-7H2,1H3,(H,11,12) |
InChIキー |
MJAOIJMNLJBRHK-UHFFFAOYSA-N |
正規SMILES |
CC#CCN1CCSCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860887.png)
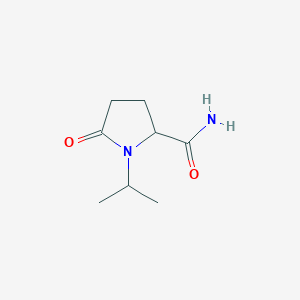
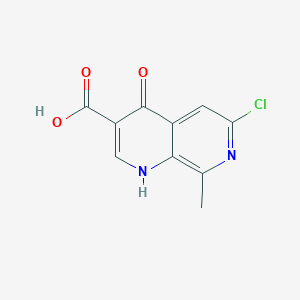
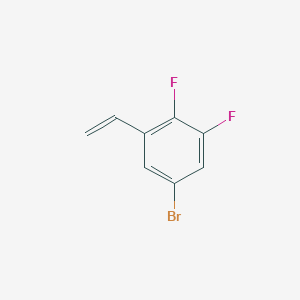
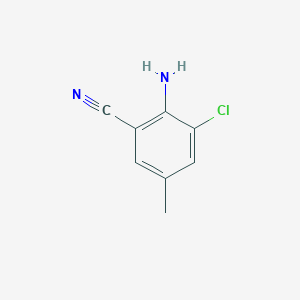

![5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)
![8-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B12860926.png)
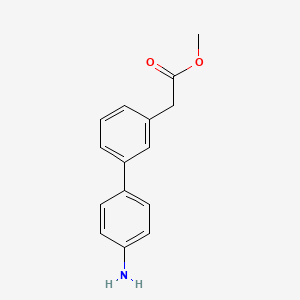
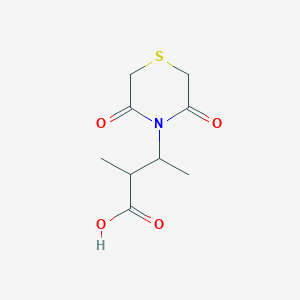
![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
![4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)
![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)
![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)
